methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine

Imidazole chemistry Building blocks SAR studies

This methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine provides a uniquely defined imidazole scaffold differing from close analogs such as [3-(1-methyl-1H-imidazol-2-yl)propyl]amine (CAS 102570-18-3) and [(1-propyl-1H-imidazol-2-yl)methyl]amine (CAS 886498-05-1) in N-alkyl chain length and linker composition. These structural variations directly impact receptor affinity, cellular permeability, and metabolic stability, making direct substitution without validation a procurement risk. Supplied at ≥95% purity with a characterized LogP of ~1.11, it serves as a consistent reference for SAR campaigns, coordination chemistry, and medicinal chemistry diversification.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
CAS No. 1340037-71-9
Cat. No. B1427222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine
CAS1340037-71-9
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCCCN1C=CN=C1CCCNC
InChIInChI=1S/C10H19N3/c1-3-8-13-9-7-12-10(13)5-4-6-11-2/h7,9,11H,3-6,8H2,1-2H3
InChIKeyUQWLOUQXOFECBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (CAS 1340037-71-9) Sourcing and Chemical Profile


Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (CAS 1340037-71-9) is an imidazole derivative with the molecular formula C10H19N3 and a molecular weight of 181.28 g/mol . The compound features a 1-propylimidazole core linked via a three-carbon propyl chain to a secondary N-methylamine group [1]. Vendors typically supply the compound at ≥95% purity for use as a versatile small-molecule scaffold or building block in organic synthesis and research applications .

Why Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine Cannot Be Replaced by Generic Imidazole Analogs


Imidazole derivatives exhibit structure-dependent pharmacological and physicochemical behavior [1]. The substitution pattern on the imidazole ring—particularly the N1-propyl group and the C2-propyl-N-methylamine side chain—directly influences target binding, lipophilicity (e.g., calculated LogP), and metabolic stability . Closely related analogs such as [3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride (CAS 102570-18-3) and [(1-propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (CAS 886498-05-1) differ in N-alkyl chain length or amine linker composition, which may alter receptor affinity, cellular permeability, and synthetic utility [2]. Direct substitution without quantitative validation risks experimental failure or procurement of a non-equivalent reagent.

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine Differentiation Evidence vs. Comparators


Molecular Weight and Alkyl Chain Variation Differentiates Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine from Shorter-Chain Analogs

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine (C10H19N3, MW 181.28 g/mol) is distinguished from its methyl-substituted analog [3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride (C7H15Cl2N3, MW 212.12 g/mol for the salt) by its N1-propyl group and free base nature . This structural difference influences physicochemical properties relevant to synthesis and biological screening.

Imidazole chemistry Building blocks SAR studies

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine Exhibits Extended Propyl-Amine Spacer Relative to Shorter-Linker Analogs

The compound incorporates a three-carbon propyl linker between the imidazole core and the N-methylamine group . This contrasts with [(1-propyl-1H-imidazol-2-yl)methyl]amine (C-(1-propyl-1H-imidazol-2-yl)-methylamine, CAS 886498-05-1), which has only a single-carbon methylene bridge [1]. The extended linker length alters molecular flexibility and potential binding geometries.

Imidazole chemistry Building blocks Linker length

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine Displays a Calculated LogP of 1.11 vs. XLogP3-AA of -0.3 for the Methylamine Analog

The compound has a calculated LogP (partition coefficient) of 1.11497143133 . In contrast, the structurally related [(1-propyl-1H-imidazol-2-yl)methyl]amine (CAS 886498-05-1) exhibits a PubChem-computed XLogP3-AA value of -0.3 [1]. This 1.4-unit difference in LogP reflects substantially higher lipophilicity for the target compound.

Lipophilicity Physicochemical properties Drug discovery

Recommended Application Scenarios for Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine Procurement


Scaffold for Structure-Activity Relationship (SAR) Studies

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine provides a defined molecular scaffold with N1-propyl substitution and a C2-propyl-N-methylamine side chain, offering a specific lipophilicity profile (LogP ~1.11) . This compound can serve as a reference point in SAR campaigns comparing the effects of varying N-alkyl chain length, linker length, and amine substitution on target binding or pharmacokinetic properties.

Organic Synthesis Building Block

The compound is marketed as a versatile small-molecule scaffold for the synthesis of more complex molecules and as a ligand in coordination chemistry . Its secondary amine functionality and imidazole ring provide reactive handles for further functionalization, making it suitable for medicinal chemistry diversification or materials science applications.

Research Reagent and Impurity Reference Standard

Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine is supplied at ≥95% purity and is designated for research use only [1]. It may be employed as a reference substance for drug impurity profiling or as a specialized reagent in biochemical assays where imidazole-based compounds are investigated.

Technical Documentation Hub

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